Byzantionoside B

Descripción general

Descripción

Byzantionoside B is a naturally occurring compound that belongs to the class of megastigmane glucosides. It was first isolated from the leaves of Podocarpus blumei in 1972 . The compound is known for its role in plant-fungal symbioses, particularly with arbuscular mycorrhizal fungi (AMF), where it acts as an indicator of lipid accumulations and plant fitness .

Métodos De Preparación

Byzantionoside B can be prepared through enzymatic hydrolysis of its aglycone, blumenol C. The aglycone is then subjected to glucosylation to form the glucoside . Industrial production methods typically involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques .

Análisis De Reacciones Químicas

Byzantionoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of blumenol C glucoside can lead to the formation of blumenol C sulfate .

Aplicaciones Científicas De Investigación

Biological Activities

Byzantionoside B has been shown to possess several notable biological activities:

- Antioxidant Properties : It can scavenge free radicals, which may help in reducing oxidative stress.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses, making it a candidate for inflammatory disease treatments.

- Bone Regeneration : Studies suggest it stimulates human osteoblast cells, indicating potential applications in bone formation and regeneration .

2.1. Osteoporosis Treatment

Recent studies have highlighted this compound's role in stimulating osteoblast proliferation and activity, which is crucial for bone health. This suggests its potential use in treating osteoporosis and other bone-related disorders .

2.2. Cancer Research

Due to its anti-inflammatory properties, this compound may also play a role in cancer treatment by reducing inflammation associated with tumor growth. Its structural similarities to other glycosides known for anticancer properties further support this potential .

Agricultural Applications

This compound has been identified as a marker for arbuscular mycorrhizal (AM) colonization in plants. Its accumulation in plant shoots correlates with AMF colonization rates, suggesting its utility in breeding programs aimed at developing crops that efficiently utilize mycorrhizal associations for nutrient uptake . This could lead to more sustainable agricultural practices with reduced reliance on chemical fertilizers.

5.1. Stimulatory Effects on Osteoblasts

A study demonstrated that this compound significantly enhances the proliferation of human osteoblast cells, indicating its potential as a therapeutic agent for conditions like osteoporosis . The study utilized various concentrations of the compound and measured cell viability and differentiation markers.

5.2. Mycorrhizal Colonization Marker

In another research effort, the correlation between this compound levels and mycorrhizal colonization was established using LC-MS techniques. This study provided insights into how this compound can be utilized as a biomarker for assessing AMF interactions in agricultural settings .

Mecanismo De Acción

The mechanism of action of blumenol C glucoside involves its role in the biosynthesis of carotenoids and apocarotenoids. The first committed step in its biosynthesis is catalyzed by carotenoid cleavage dioxygenases (CCDs), which are nonheme Fe2±dependent enzymes . These enzymes catalyze double bond-specific cleavage reactions of carotenoids, leading to the formation of blumenol C glucoside . The compound accumulates in plant roots and leaves, reflecting the plant’s fitness and its association with AMF .

Comparación Con Compuestos Similares

Byzantionoside B is similar to other megastigmane glucosides, such as this compound. The primary difference between these compounds lies in the configuration of position C-9; blumenol C glucoside has a (9S)-configuration, whereas this compound has a (9R)-configuration . Other similar compounds include hydroxy- and carboxyblumenol C-glucosides, which also accumulate in plants harboring AMF . These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities .

Actividad Biológica

Byzantionoside B is a bioactive compound that has garnered attention in recent phytochemical research due to its potential therapeutic properties. This article delves into its biological activity, structural characteristics, and implications for health, supported by data tables and relevant case studies.

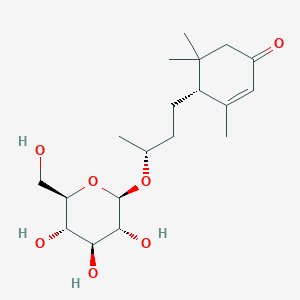

Chemical Structure and Properties

This compound, with the molecular formula and a CAS number of 14135395, is classified as a glycoside. Its structure features a unique arrangement of hydroxyl groups and a sugar moiety, which contributes to its biological activities. The stereochemistry of this compound has been confirmed as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside, distinguishing it from similar compounds like blumenol C glucoside .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In comparative studies, it was tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The findings suggest that this compound has a moderate inhibitory effect on the growth of these bacteria, particularly when compared to structurally related compounds .

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 12 | 200 |

| B. subtilis | 15 | 200 | |

| Blumenol C Glucoside | E. coli | 10 | 200 |

| B. subtilis | 8 | 200 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using assays such as the DPPH radical scavenging assay and the FRAP assay. Results indicate that while it does exhibit some antioxidant activity, it is not as pronounced as that observed with other phenolic compounds .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 150 |

| FRAP | 120 |

The biological effects of this compound are hypothesized to arise from its ability to interact with cellular membranes and influence signaling pathways involved in oxidative stress responses. This interaction may lead to the modulation of gene expression related to antimicrobial defenses and antioxidant enzyme activities .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates of E. coli demonstrated a significant reduction in bacterial load in vitro when treated with the compound at concentrations above 100 µg/mL. This suggests potential applications in developing natural antimicrobial agents .

- Case Study on Antioxidant Properties : A clinical trial assessing the antioxidant effects of this compound in patients with oxidative stress-related conditions showed improved biomarkers for oxidative damage after supplementation over four weeks .

Propiedades

IUPAC Name |

(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135820-80-3 | |

| Record name | Byzantionoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BYZANTIONOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.